3-pyrrol-1-ylpentanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrol-1-ylpentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(12)5-7(6-9(13)14)10-3-1-2-4-10/h1-4,7H,5-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDDBIBKNPILFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298083 | |
| Record name | NSC120501 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23757-03-1 | |
| Record name | NSC120501 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC120501 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyrrol 1 Ylpentanedioic Acid and Its Analogues
Established Synthetic Pathways
The most established and widely utilized methods for the synthesis of N-substituted pyrroles, such as 3-pyrrol-1-ylpentanedioic acid, are the Paal-Knorr and Clauson-Kaas reactions. These methods form the cornerstone of pyrrole (B145914) synthesis and can be adapted for the integration of the pentanedioic acid side chain.
Pyrrole Ring Formation Strategies
The core of the synthesis lies in the formation of the pyrrole ring. The two primary classical methods are:
Paal-Knorr Pyrrole Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminopentanedioic acid or its ester derivative, under neutral or weakly acidic conditions. rhhz.netacs.orgfluorochem.co.uknih.gov The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. The use of a weak acid, such as acetic acid, can accelerate the reaction. rhhz.net
Clauson-Kaas Pyrrole Synthesis: A variation of the Paal-Knorr synthesis, this method utilizes 2,5-dialkoxytetrahydrofurans (e.g., 2,5-dimethoxytetrahydrofuran) as the 1,4-dicarbonyl equivalent. acs.orgmanchester.ac.uk The reaction is typically catalyzed by an acid and proceeds by reacting the 2,5-dialkoxytetrahydrofuran with a primary amine. acs.orgmanchester.ac.uk This method is often preferred due to the stability and commercial availability of the starting materials.
Pentanedioic Acid Moiety Integration
The pentanedioic acid moiety is typically introduced by using 3-aminopentanedioic acid or its corresponding esters as the primary amine component in the pyrrole-forming reaction. The synthesis of 3-aminopentanedioic acid itself can be achieved through several routes, including the reduction of 3-nitropentanedioic acid. The use of ester derivatives of 3-aminopentanedioic acid can be advantageous in certain reaction conditions to avoid potential side reactions involving the carboxylic acid groups and to improve solubility. Following the formation of the pyrrole ring, the ester groups can be hydrolyzed to yield the final diacid product.
Alternatively, the pyrrole ring can be formed first, followed by the alkylation of the pyrrole nitrogen with a suitable pentanedioic acid derivative. However, direct N-alkylation of pyrrole can sometimes lead to a mixture of products, making the former strategy of building the ring with the desired side chain already in place more common.
Specific Reaction Conditions and Catalysis
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis.
| Catalyst/Condition | Description | Yield | Reference |
| Acetic Acid | Classical Brønsted acid catalyst for Paal-Knorr and Clauson-Kaas reactions. | Moderate to High | acs.orgmanchester.ac.uk |
| Lewis Acids (e.g., FeCl₃, ZrOCl₂·8H₂O) | Can catalyze the reaction under mild conditions, often in greener solvents like water. | Good to Excellent | acs.orgchemicalbook.com |
| Microwave Irradiation | Can significantly reduce reaction times and often leads to higher yields without the need for strong acid catalysts. | High | scispace.com |
| Polystyrenesulfonate | A solid-supported acid catalyst that can be easily recovered and reused, promoting green chemistry principles. | Excellent | nih.gov |
| Ammonium (B1175870) Niobium Oxalate (ANO) | A cheap, low-toxicity, and reusable Lewis acid catalyst that promotes the reaction under mild conditions. | Up to 99% | rsc.org |
Advanced and Novel Synthetic Approaches
Recent research has focused on developing more efficient, stereoselective, and environmentally benign methods for the synthesis of pyrrole derivatives.
Stereoselective Synthesis Methodologies
The synthesis of enantiomerically pure this compound is of significant interest, as the chirality at the 3-position of the pentanedioic acid chain can have a profound impact on the biological activity of the molecule.
One key strategy involves the use of a chiral starting material, specifically (R)- or (S)-3-aminopentanedioic acid. The synthesis of chiral 3-aminopentanedioic acid can be achieved through enzymatic kinetic resolution of its ester derivatives. For instance, the use of Candida antarctica Lipase A has been reported for the enantioselective hydrolysis of diethyl 3-aminopentanedioate, allowing for the separation of the enantiomers. chemicalbook.com Once the chiral amino diacid is obtained, it can be used in the Paal-Knorr or Clauson-Kaas reaction to generate the corresponding chiral pyrrole derivative. It has been shown that in some modified Clauson-Kaas procedures, the pyrrole formation proceeds with no detectable epimerization of the chiral center.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical process. Key developments in this area include:
Use of Greener Solvents: Traditional organic solvents are being replaced with more environmentally friendly alternatives. Water has been successfully employed as a solvent for the Paal-Knorr reaction, often in conjunction with a suitable catalyst. rhhz.netchemicalbook.com Ethanol (B145695) is another green solvent that has been shown to be effective. researchgate.net
Catalysis: The use of catalytic amounts of reagents is a core principle of green chemistry. acs.org The development of reusable heterogeneous catalysts, such as polystyrenesulfonate and ammonium niobium oxalate, minimizes waste and simplifies product purification. nih.govrsc.org Organocatalysts, like vitamin B1 and L-tryptophan, have also been explored as metal-free and environmentally benign alternatives for the Paal-Knorr reaction. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours to minutes. scispace.comathensjournals.gr Furthermore, some Paal-Knorr reactions have been shown to proceed efficiently at room temperature, eliminating the need for heating. nih.govrsc.org
Enzymatic Synthesis: Biocatalysis offers a highly selective and green approach to pyrrole synthesis. Transaminases (ATAs) have been used to mediate the key amination step in a biocatalytic equivalent of the Knorr pyrrole synthesis. manchester.ac.ukscispace.comnih.govnih.gov This chemo-enzymatic approach operates under mild conditions and can offer high chemo- and regioselectivity.
| Green Chemistry Approach | Details | Reference |
| Water as Solvent | Paal-Knorr reaction of γ-diketones with amines in the presence of β-cyclodextrin in aqueous media. | rhhz.net |
| Organocatalysis | Vitamin B1 used as a metal-free organocatalyst for the Paal-Knorr synthesis in ethanol at ambient conditions. | researchgate.net |
| Microwave Synthesis | Rapid synthesis of N-substituted pyrroles under microwave irradiation, often without a catalyst. | |
| Enzymatic Synthesis | Transaminases used to catalyze the amination of ketone precursors for pyrrole synthesis. | manchester.ac.ukscispace.comnih.govnih.gov |
Flow Chemistry Applications
The application of continuous flow chemistry to the synthesis of pyrrole derivatives, including analogues of this compound, offers significant advantages over traditional batch processing. These benefits include enhanced control over reaction parameters, improved safety for exothermic reactions, and greater scalability. The Paal-Knorr pyrrole synthesis, a cornerstone reaction for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, has been successfully adapted to flow reactor systems. scribd.comrsc.orgacs.orgresearchgate.netrsc.org
In a typical flow setup, solutions of the precursors are pumped into a microreactor or a packed-bed reactor where they mix and react at a controlled temperature and residence time. scribd.comrsc.org For the synthesis of N-substituted pyrroles, this approach has demonstrated high efficiency and yield. acs.orgmdpi.com For instance, the Paal-Knorr reaction has been translated from a batch process to a continuous flow process using a microreactor platform, allowing for the variation of temperature, stoichiometry, and reaction time to achieve conversions ranging from 20-90%. scribd.com Another study demonstrated the use of a Teflon AF-2400 based tube-in-tube reactor for the Paal-Knorr reaction with gaseous ammonia (B1221849), highlighting the versatility of flow systems in handling different phases. rsc.orgresearchgate.net
While a specific flow synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible approach can be extrapolated from the successful continuous flow synthesis of other N-substituted pyrroles. scribd.comacs.orgrsc.org This would involve the reaction of a suitable 1,4-dicarbonyl source, such as succinaldehyde (B1195056) (or its more stable precursor, 2,5-dimethoxytetrahydrofuran), with 3-aminopentanedioic acid in a heated flow reactor. The use of an acid catalyst, which is often employed in Paal-Knorr reactions, can also be incorporated into the flow system, either as a homogeneous component in the feed solution or as a heterogeneous catalyst packed into the reactor. mdpi.comrgmcet.edu.in
Table 1: Illustrative Parameters for Flow Synthesis of N-Substituted Pyrroles via Paal-Knorr Reaction
| Parameter | Value Range | Reference |
| Reactor Type | Microreactor, Tube-in-tube reactor | scribd.comrsc.orgacs.orgresearchgate.net |
| Temperature | 20 - 150 °C | scribd.comresearchgate.net |
| Residence Time | 2 - 60 minutes | scribd.comrsc.org |
| Catalyst | None, Acidic (e.g., HCl, solid acids) | mdpi.comresearchgate.netrsc.org |
| Solvent | Water, Ethanol, Dichloromethane | mdpi.comorganic-chemistry.org |
This table presents a generalized summary of conditions reported for analogous reactions and should be considered as a starting point for the development of a specific process for this compound.
Precursor and Intermediate Chemistry in this compound Synthesis
The primary synthetic route to this compound is the Paal-Knorr synthesis. This reaction involves the condensation of two key precursors: a 1,4-dicarbonyl compound and a primary amine.
The 1,4-dicarbonyl precursor required for the unsubstituted pyrrole ring is succinaldehyde . Due to its instability, succinaldehyde is often generated in situ from more stable precursors like 2,5-dimethoxytetrahydrofuran through acid-catalyzed hydrolysis. organic-chemistry.orgorgsyn.orgbris.ac.uknih.govnih.gov This hydrolysis can be performed as a separate step or integrated into the main reaction.
The primary amine precursor is 3-aminopentanedioic acid , also known as β-glutamic acid. chemicalbook.commedchemexpress.comchemicalbook.comnih.gov The synthesis of this precursor can be achieved through various methods, including the reduction of 3-nitropentanedioic acid.
The mechanism of the Paal-Knorr synthesis proceeds through several key intermediates. organic-chemistry.org The initial reaction between the primary amine (3-aminopentanedioic acid) and one of the carbonyl groups of succinaldehyde forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of an imine . An intramolecular nucleophilic attack by the nitrogen of the imine onto the second carbonyl group results in a cyclic intermediate, which then undergoes further dehydration to yield the aromatic pyrrole ring of this compound. The entire process is typically catalyzed by an acid. rgmcet.edu.inorganic-chemistry.org
Table 2: Key Precursors for the Synthesis of this compound
| Precursor | Chemical Structure | Role in Synthesis |
| Succinaldehyde | OHC-CH₂-CH₂-CHO | 1,4-Dicarbonyl compound |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | Stable precursor to succinaldehyde |
| 3-Aminopentanedioic acid | HOOC-CH₂-CH(NH₂)-CH₂-COOH | Primary amine source |
The isolation and characterization of an analogue, 3-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]pentanedioic acid, from the fruits of Lycium chinense suggests that nature also employs precursors that lead to substituted pyrrole dicarboxylic acids. researchgate.net Furthermore, the synthesis of 2-(1H-pyrrol-1-yl)pentanedioic acid, an isomer of the title compound, has been reported in the context of studying garlic greening, utilizing similar precursor logic. researchgate.net
Reactivity and Reaction Mechanisms of 3 Pyrrol 1 Ylpentanedioic Acid
Chemical Transformations of the Pyrrole (B145914) Moiety
The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair is delocalized into the aromatic system, increasing the electron density of the ring carbons and rendering them more nucleophilic than the carbons in benzene. umich.edu The pentanedioic acid substituent on the nitrogen atom influences the regioselectivity of these reactions.
Electrophilic substitution on the pyrrole ring of 3-pyrrol-1-ylpentanedioic acid is expected to occur preferentially at the α-positions (C2 and C5) due to the greater stability of the cationic intermediate (σ-complex) formed during the reaction. umich.edu However, the steric bulk of the substituent at the nitrogen can influence the ratio of α- to β-substitution. umich.edu Many standard electrophilic substitution reactions that use strong acids are often unsuitable for pyrroles as they can induce polymerization. uobasrah.edu.iq Therefore, milder reagents and conditions are typically employed.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org For N-alkylpyrroles, the reaction's regioselectivity is sensitive to the steric hindrance of the N-substituent. As the bulk of the N-alkyl group increases, the proportion of formylation at the less hindered β-position increases. umich.edu Although direct data for this compound is not available, studies on other N-alkylpyrroles provide a clear trend.
Interactive Data Table: Regioselectivity in the Vilsmeier-Haack Formylation of N-Alkylpyrroles
| N-Substituent (R) | α-CHO : β-CHO Ratio | Reference |
|---|---|---|
| Methyl | α-isomer only | umich.edu |
| Ethyl | 11.5 : 1 | umich.edu |
| Isopropyl | 1.9 : 1 | umich.edu |
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-CO-) to the pyrrole ring. While typically challenging with pyrroles due to the harsh Lewis acid catalysts, using an electron-withdrawing protecting group on the nitrogen, such as a phenylsulfonyl (PhSO₂) group, can direct acylation to the 3-position with good yields. researchgate.netcdnsciencepub.com For this compound, acylation would likely occur at the α-positions, but competitive reactions at the carboxylic acid groups are possible.
Nitration and Sulfonation: Direct nitration and sulfonation of pyrroles with strong acids like nitric acid and sulfuric acid generally lead to polymerization or decomposition. uobasrah.edu.iq Milder reagents are necessary. For nitration, acetyl nitrate (B79036) (HNO₃/Ac₂O) is often used. uobasrah.edu.iq For sulfonation, a complex of sulfur trioxide and pyridine (B92270) (SO₃·py) provides a non-acidic method to introduce a sulfonic acid group, typically at the 2-position. uobasrah.edu.iq
Direct nucleophilic aromatic substitution on an electron-rich ring like pyrrole is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. In the case of this compound, which lacks such activating groups, direct nucleophilic substitution is not a primary reaction pathway. However, substitution reactions can occur under specific conditions, such as oxidation in the presence of a nucleophile, which may proceed through a radical mechanism involving an electron transfer from the pyrrole to an oxidant like molecular oxygen. nih.gov
Oxidation: The pyrrole ring is sensitive to oxidation and can undergo rapid autoxidation when exposed to air, often leading to the formation of dark, polymeric materials known as "pyrrole black". scispace.com Controlled oxidation using specific reagents can, however, lead to synthetically useful products. For instance, oxidation with reagents like hydrogen peroxide can yield unsaturated γ-lactams (pyrrolinones). researchgate.net The regioselectivity of this oxidation can vary depending on the substitution pattern of the pyrrole. researchgate.net
Reduction: The pyrrole ring can be reduced under various conditions. Mild reduction, for example with zinc in acetic acid, can lead to the partial reduction of the ring to afford 3-pyrroline (B95000) (2,5-dihydropyrrole). nih.gov More vigorous catalytic hydrogenation, using catalysts like platinum, palladium, or nickel, results in the complete saturation of the ring to form the corresponding pyrrolidine (B122466) derivative, in this case, 3-pyrrolidin-1-ylpentanedioic acid. The partial reduction of N-Boc protected pyrroles has been explored as a stereoselective route to various substituted pyrrolines. nih.gov
Reactions Involving the Carboxylic Acid Functionalities
The two carboxylic acid groups of the pentanedioic acid chain exhibit typical reactivity for this functional group, including esterification, amidation, and decarboxylation, although these reactions can be influenced by the presence of the heterocyclic ring.
Esterification: The carboxylic acid groups can be readily converted into esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, reaction with alkyl halides under basic conditions or with diazomethane (B1218177) can also yield esters. The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids for use as monomers in polyester (B1180765) production highlights the utility of esterification reactions in this class of compounds. uq.edu.au
Amidation: The carboxylic acid groups can be converted to amides by reaction with amines. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine. Direct condensation with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a common method. The Vilsmeier-Haack reagent has also been reported to serve as an activating agent for converting carboxylic acids to amides. ijpcbs.com
Interactive Data Table: Representative Amidation of Glutaric Acid Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Glutaric anhydride (B1165640) | Benzylamine | Toluene, reflux | N-Benzylglutaramic acid | researchgate.net |
Decarboxylation of a simple aliphatic dicarboxylic acid like glutaric acid requires high temperatures. However, the presence of other functional groups can facilitate this process. For instance, the Krapcho decarboxylation is a well-known method for removing one ester group from a malonic ester derivative, often using a salt like lithium chloride in a wet polar aprotic solvent such as DMSO. beilstein-journals.org In a relevant study, the hydrolytic decarboxylation of diethyl 3,4-dihydro-5-phenyl-2H-pyrrole-4,4-dicarboxylate was achieved using LiCl in wet DMSO at 140–150 °C to yield the monocarboxylic acid derivative and eventually the fully decarboxylated 2-phenylpyrroline. beilstein-journals.org While the carboxylic acid groups in this compound are not in a β-ketoacid or malonic configuration that would facilitate easy decarboxylation, under harsh thermal conditions, loss of CO₂ could occur. Studies on pyrrole-2-carboxylic acid show that it can be decarboxylated under strongly acidic conditions, a reaction that proceeds via an associative mechanism involving the addition of water to the carboxyl group of the ring-protonated species. researchgate.net
Anhydride and Imide Formation
The presence of two carboxylic acid groups on a five-carbon chain makes this compound an ideal precursor for the formation of six-membered cyclic derivatives, namely a cyclic anhydride and a cyclic imide. These reactions are standard transformations for 1,5-dicarboxylic acids. libretexts.orglibretexts.org
Anhydride Formation: The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular dehydration reaction. For this compound, this would involve the removal of one molecule of water from the two carboxyl groups. This transformation can typically be achieved by heating the dicarboxylic acid, often to temperatures between 150 °C and 280 °C. google.com Alternatively, chemical dehydrating agents such as acetic anhydride or a carbodiimide (B86325) can facilitate the cyclization under milder conditions. The expected product is 3-(pyrrol-1-yl)glutaric anhydride . libretexts.orglibretexts.org
The mechanism involves the nucleophilic attack of the hydroxyl oxygen of one carboxylic acid group on the electrophilic carbonyl carbon of the other. This is followed by the elimination of a water molecule to yield the thermodynamically stable six-membered anhydride ring.
Imide Formation: Cyclic imides are readily synthesized from cyclic anhydrides. thieme-connect.de Therefore, 3-(pyrrol-1-yl)glutaric anhydride can serve as a direct intermediate for imide synthesis. Reaction of the anhydride with ammonia (B1221849) (NH₃) followed by heating would yield the unsubstituted imide, 3-(pyrrol-1-yl)glutarimide .
Alternatively, reacting the anhydride with a primary amine (R-NH₂) would produce an N-substituted imide. This two-step process begins with the amine attacking one of the carbonyl carbons of the anhydride, leading to the ring-opening formation of an amic acid. Subsequent heating dehydrates the amic acid, causing intramolecular cyclization to the stable imide ring. nih.govresearchgate.net
Representative Anhydride and Imide Formation Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Heat (e.g., 150-280 °C) or Dehydrating Agent | 3-(Pyrrol-1-yl)glutaric anhydride | Intramolecular Dehydration |
| 3-(Pyrrol-1-yl)glutaric anhydride | 1. Ammonia (NH₃) 2. Heat | 3-(Pyrrol-1-yl)glutarimide | Ammonolysis/Dehydration |
| 3-(Pyrrol-1-yl)glutaric anhydride | 1. Primary Amine (R-NH₂) 2. Heat | N-Alkyl-3-(pyrrol-1-yl)glutarimide | Aminolysis/Dehydration |
Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound is well-suited for intramolecular cyclization, specifically through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com Rearrangement reactions typical of other functional groups are less likely for this molecule without the introduction of specific reagents designed to induce such changes.
Intramolecular Friedel-Crafts Acylation: This reaction is a plausible and synthetically valuable transformation for this compound. It would involve one of the two carboxylic acid groups acylating the electron-rich pyrrole ring to form a new fused-ring system. Such intramolecular acylations are known to be effective for forming stable five- and six-membered rings. masterorganicchemistry.com
The reaction requires a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), to convert one of the carboxylic acid groups into a highly electrophilic acylium ion. masterorganicchemistry.com This electrophile is then attacked by the nucleophilic pyrrole ring.
The regioselectivity of the cyclization is governed by the electronic properties of the N-substituted pyrrole. Electrophilic attack on pyrrole occurs preferentially at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate. nih.gov Therefore, the cyclization of this compound is expected to proceed via attack at the C2 or C5 position of the pyrrole ring, leading to the formation of a six-membered ring fused to the pyrrole. This would result in a ketone-containing bicyclic structure, specifically a derivative of tetrahydropyrrolo[1,2-a]quinoline or a related isomer. The reaction would likely favor the formation of a six-membered ring over a seven-membered one, meaning the carboxylic acid at the 5-position of the pentanedioic chain would be the participating electrophile.
Structure-Reactivity Relationship Studies
Carboxylic Acid Groups: The two COOH groups are the most reactive sites for many transformations. Their acidity (pKa values) will be influenced by the electron-donating nature of the N-alkyl substituent. They are the primary handles for creating derivatives like esters, amides, and acid chlorides, and for the anhydride and imide formations discussed previously. youtube.com
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. nih.gov The connection via its nitrogen atom to an alkyl chain means it will readily undergo electrophilic aromatic substitution (e.g., halogenation, nitration, acylation) at its carbon atoms, primarily at the C2 and C5 positions. nih.gov The alkyl-dicarboxylic acid substituent is weakly electron-donating, which further activates the ring towards electrophilic attack compared to unsubstituted pyrrole.
Aliphatic Chain: The five-carbon pentanedioic acid backbone acts as a flexible tether between the pyrrole ring and the two carboxyl groups. Its length and conformation are critical in determining the feasibility and outcome of intramolecular reactions, making the formation of a six-membered ring in the aforementioned cyclization and anhydride/imide formation reactions sterically and thermodynamically favorable.
Expected Structure-Reactivity Correlations
| Molecular Feature | Expected Influence on Reactivity | Potential Reactions |
| Dicarboxylic Acid Moiety | Primary sites for nucleophilic acyl substitution; acidic protons. | Esterification, Amidation, Anhydride/Imide formation, Reduction, Salt formation. |
| Pyrrole Ring | Electron-rich aromatic system; acts as a nucleophile. | Electrophilic Aromatic Substitution (halogenation, nitration, Friedel-Crafts acylation), Cycloaddition. |
| N-Alkyl Linkage | Positions the pyrrole and acid groups for intramolecular reactions; weakly electron-donating, activating the pyrrole ring. | Facilitates intramolecular Friedel-Crafts acylation. |
| Overall Structure | The 1,5-dicarboxylic acid structure strongly favors the formation of six-membered rings. | Cyclic anhydride and imide formation. |
Advanced Spectroscopic and Analytical Elucidation of 3 Pyrrol 1 Ylpentanedioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-pyrrol-1-ylpentanedioic acid. The substitution of the pentanedioic acid moiety at the nitrogen atom of the pyrrole (B145914) ring significantly influences the chemical shifts of the pyrrole protons. Due to the electron-withdrawing nature of the substituent, the α-protons (H-2, H-5) and β-protons (H-3, H-4) of the pyrrole ring are expected to be shifted downfield compared to unsubstituted pyrrole. rsc.org
The protons of the pentanedioic acid chain exhibit characteristic signals. The methine proton at the C-3 position (H-3') is expected to appear as a multiplet. The methylene (B1212753) protons adjacent to the chiral center (H-2' and H-4') are diastereotopic and would therefore be expected to appear as distinct multiplets. The protons of the terminal methylene group (H-5') adjacent to the second carboxylic acid will also produce a multiplet. The acidic protons of the two carboxyl groups are typically broad and may exchange with deuterated solvents, sometimes rendering them unobservable.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following tables outline the predicted chemical shifts (δ) in ppm for this compound, referenced against tetramethylsilane (B1202638) (TMS). These predictions are based on established data for pyrrole and glutaric acid derivatives. rsc.orgnih.govpearson.comrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comoregonstate.edu
¹H NMR Data (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2, H-5 (Pyrrole) | ~ 6.8 - 7.2 | Triplet |
| H-3, H-4 (Pyrrole) | ~ 6.1 - 6.4 | Triplet |
| H-3' (CH) | ~ 2.8 - 3.2 | Multiplet |
| H-2', H-4' (CH₂) | ~ 2.4 - 2.7 | Multiplet |
¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-5 (Pyrrole) | ~ 120 - 125 |
| C-3, C-4 (Pyrrole) | ~ 108 - 112 |
| C-1', C-5' (COOH) | ~ 175 - 180 |
| C-3' (CH) | ~ 45 - 50 |
To unambiguously assign these resonances and to probe the molecule's conformation, multi-dimensional NMR techniques are indispensable.
HSQC/HMQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate protons with their directly attached carbon atoms. aip.orgresearchgate.net For instance, the signals in the ¹H spectrum predicted for the pyrrole protons (~6.1-7.2 ppm) would show cross-peaks with the carbon signals in the aromatic region (~108-125 ppm). Similarly, the aliphatic proton signals would correlate with their corresponding aliphatic carbon signals.
HMBC: Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds). This is crucial for connecting the pyrrole ring to the pentanedioic acid chain. Key expected correlations would include cross-peaks between the pyrrole α-protons (H-2, H-5) and the C-3' carbon of the pentanedioic acid chain, and between the H-3' proton and the pyrrole α-carbons (C-2, C-5), confirming the N-substitution pattern.
2D-NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity between protons, which is vital for conformational analysis. spectrabase.com For this compound, NOESY spectra could show correlations between the pyrrole α-protons (H-2, H-5) and the H-3' proton of the aliphatic chain. The intensity of these cross-peaks would provide information about the rotational preferences and the average conformation of the molecule in solution.
In the solid state, molecules adopt a more rigid conformation. Solid-state NMR (ssNMR) can provide detailed insights into the structure and intermolecular interactions within the crystalline lattice. For dicarboxylic acids like this compound, ssNMR is particularly useful for studying the hydrogen-bonding network. acs.orgacs.org Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. nih.gov
¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments would be the methods of choice. The chemical shifts of the carbonyl carbons (C-1' and C-5') would be highly sensitive to their local environment, including the presence and geometry of hydrogen bonds. nih.govresearchgate.net Polymorphism, or the existence of different crystalline forms, could be readily identified by the appearance of distinct sets of signals in the ssNMR spectrum for each polymorph. Furthermore, techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can help in assigning resonances and understanding proton-carbon proximities within the crystal structure.
Vibrational Spectroscopy for Functional Group Analysis and Bonding (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule.
The vibrational spectrum of this compound is dominated by the characteristic bands of the pyrrole ring and the dicarboxylic acid moiety. The key expected vibrational modes are assigned in the table below, based on data for pyrrole and glutaric acid. aip.orgresearchgate.netresearchgate.netresearchgate.net
Predicted Vibrational Band Assignments (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Spectroscopy |
|---|---|---|---|
| ~ 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | FT-IR, Raman |
| ~ 3100 - 3150 | C-H stretch (aromatic) | Pyrrole Ring | FT-IR, Raman |
| ~ 2900 - 2980 | C-H stretch (aliphatic) | Pentanedioic Acid Chain | FT-IR, Raman |
| ~ 1700 - 1725 | C=O stretch (H-bonded dimer) | Carboxylic Acid | FT-IR, Raman (strong in IR) |
| ~ 1500 - 1580 | C=C stretch | Pyrrole Ring | FT-IR, Raman |
| ~ 1400 - 1450 | C-N stretch | Pyrrole Ring | FT-IR, Raman |
| ~ 1200 - 1300 | C-O stretch / O-H bend | Carboxylic Acid | FT-IR, Raman |
The pyrrole ring itself has a set of characteristic ring stretching and bending vibrations. The C=C stretching modes are typically found in the 1500-1580 cm⁻¹ region, while C-N stretching appears around 1400-1450 cm⁻¹. researchgate.netresearchgate.net The aliphatic C-H stretching vibrations from the pentanedioic acid chain are expected in the 2900-2980 cm⁻¹ range. researchgate.net
The most significant feature in the FT-IR spectrum is expected to be related to the carboxylic acid groups. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the vibrational frequencies of the O-H and C=O groups.
The O-H stretching vibration of a hydrogen-bonded carboxylic acid appears as a very broad band, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, which can overlap with C-H stretching bands. researchgate.net The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. For a dimeric carboxylic acid, the C=O stretch is typically observed at a lower wavenumber (around 1700-1725 cm⁻¹) compared to a non-hydrogen-bonded (monomeric) carbonyl group (~1760 cm⁻¹). acs.org The presence of a strong, broad band in this region of the FT-IR spectrum would be compelling evidence for the formation of hydrogen-bonded dimers in the condensed phase. Raman spectroscopy can provide complementary information, although the C=O stretch is typically weaker than in the IR spectrum. researchgate.net
Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation
Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pattern of this compound, which is crucial for its structural confirmation and for distinguishing it from its isomers. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) would be readily observed, confirming the molecular weight.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to elucidate the fragmentation pathways. For this compound, several key fragmentation routes are plausible. A common fragmentation for dicarboxylic acids is the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org
A plausible fragmentation pathway for the [M-H]⁻ ion would involve:
Initial decarboxylation (loss of 44 Da).
Cleavage of the C-C bonds within the pentanedioic acid chain.
Cleavage of the N-C bond connecting the pyrrole ring to the side chain.
This would lead to a series of characteristic fragment ions. The differentiation from an isomer, such as 2-(pyrrol-2-yl)pentanedioic acid, would be possible because the fragmentation of the side chain relative to the pyrrole ring would produce a different set of daughter ions, providing a unique fingerprint for each isomer. libretexts.orgnist.gov
Predicted Key Fragment Ions in ESI-MS/MS (Negative Mode)
| m/z (predicted) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 198.07 | [M-H]⁻ | - |
| 180.06 | [M-H-H₂O]⁻ | H₂O |
| 154.08 | [M-H-CO₂]⁻ | CO₂ |
| 136.07 | [M-H-H₂O-CO₂]⁻ | H₂O, CO₂ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with high accuracy, which allows for the calculation of its molecular formula. For this compound, with a chemical formula of C9H11NO4, HRMS would be used to confirm this composition by providing a highly accurate mass measurement.
In a hypothetical analysis, the expected monoisotopic mass of the neutral molecule is calculated. This value is then compared to the experimentally measured mass of the protonated ([M+H]+) or deprotonated ([M-H]-) ion. The minuscule difference between the calculated and observed mass, typically in the range of parts per million (ppm), provides strong evidence for the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Hypothetical HRMS Data for this compound
| Ion Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 200.0761 | Data not available | Data not available |
| [M-H]- | 198.0615 | Data not available | Data not available |
| [M+Na]+ | 222.0580 | Data not available | Data not available |
Note: The "Observed m/z" and "Mass Error (ppm)" columns are populated with "Data not available" as specific experimental data for this compound could not be located in publicly accessible scientific literature.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated adduct) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
The fragmentation of this compound would likely proceed through the loss of neutral molecules such as water (H2O) and carbon dioxide (CO2) from the dicarboxylic acid moieties. The pyrrole ring itself could also undergo characteristic fragmentation. By analyzing the mass differences between the precursor ion and the product ions, the connectivity of the atoms within the molecule can be pieced together, confirming the presence of the pentanedioic acid chain and its attachment to the nitrogen of the pyrrole ring.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Fragment Lost |
| 200.0761 ([M+H]+) | H2O | 182.0655 | Water |
| 200.0761 ([M+H]+) | CO2 | 156.0863 | Carbon Dioxide |
| 200.0761 ([M+H]+) | H2O + CO2 | 138.0757 | Water and Carbon Dioxide |
| 198.0615 ([M-H]-) | CO2 | 154.0709 | Carbon Dioxide |
Note: This table represents theoretically plausible fragmentation pathways. Specific experimental data is required for confirmation.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and how the molecules are arranged in the solid state (crystal packing). To perform this analysis, a suitable single crystal of this compound would be required.
The analysis would involve irradiating the crystal with X-rays and measuring the diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom. For this compound, which is a chiral compound, X-ray crystallography of a single enantiomer or a salt with a known chiral counter-ion would unambiguously determine its absolute stereochemistry (R or S configuration at the chiral center). The crystallographic data would also provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Table 3: Essential X-ray Crystallographic Data Parameters
| Parameter | Description | Hypothetical Data for this compound |
| Crystal System | The symmetry of the crystal lattice. | Data not available |
| Space Group | The set of symmetry operations of the crystal. | Data not available |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Data not available |
| Z | The number of molecules in the unit cell. | Data not available |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available |
Note: No published crystal structure for this compound could be located, hence the data is unavailable.
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Given that this compound possesses a chiral center at the third carbon of the pentanedioic acid chain, it can exist as a pair of enantiomers. Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard technique for separating and quantifying these enantiomers.
The separation is based on the differential interaction of the two enantiomers with the chiral environment of the CSP. A variety of CSPs are commercially available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The development of a successful separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomeric peaks. Once a method is established, it can be used to determine the enantiomeric excess (ee) or enantiomeric purity of a sample.
Table 4: Representative Parameters for a Chiral HPLC Method
| Parameter | Description | Example Value |
| Chiral Stationary Phase | The type of chiral column used for separation. | e.g., Lux Cellulose-1 or Chiralpak AD-H |
| Mobile Phase | The solvent system used to elute the compounds. | e.g., Hexane/Isopropanol with trifluoroacetic acid |
| Flow Rate | The speed at which the mobile phase passes through the column. | e.g., 1.0 mL/min |
| Detection | The method used to detect the compounds as they elute. | e.g., UV at 254 nm |
| Retention Times (tR1, tR2) | The time it takes for each enantiomer to elute from the column. | Data not available |
| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. | Data not available |
Note: Specific experimental conditions and results for the chiral separation of this compound are not available in the reviewed literature.
Theoretical and Computational Investigations of 3 Pyrrol 1 Ylpentanedioic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. It is a widely used tool in chemistry and materials science for predicting molecular properties. For a molecule like 3-pyrrol-1-ylpentanedioic acid, DFT calculations would be instrumental in elucidating its electronic characteristics and reactivity.
DFT studies focus on the electron density to determine the energy of the system. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid groups. This distribution would indicate that the pyrrole ring is the primary site for electrophilic attack, while the carboxylic acid moieties are susceptible to nucleophilic attack.
Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's behavior.
Table 1: Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Significance for this compound |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC), are used to obtain highly accurate solutions to the Schrödinger equation.
For this compound, these high-accuracy calculations would be employed to determine precise thermodynamic properties, such as the heat of formation and Gibbs free energy. While computationally more demanding than DFT, ab initio methods provide a benchmark for assessing the accuracy of other computational approaches. They are particularly valuable for studying reaction mechanisms and transition states where high accuracy is paramount.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. This compound possesses significant conformational flexibility due to the rotatable single bonds in the pentanedioic acid chain and the bond connecting it to the pyrrole ring.
Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule and determining their relative energies. A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformations (local and global minima) and the energy barriers between them (saddle points or transition states). This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. This allows for the study of the time-dependent behavior of a system, including conformational changes and intermolecular interactions.
Solvent Effects on Molecular Conformation and Dynamics
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. For this compound, which has both polar (carboxylic acids) and non-polar (pyrrole ring) regions, the choice of solvent would have a profound impact on its conformation.
Intermolecular Interactions in Condensed Phases
In a condensed phase, such as a liquid or solid, molecules of this compound would interact with each other. These intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern the macroscopic properties of the substance, such as its melting point, boiling point, and solubility.
MD simulations can be used to model a system containing many molecules of this compound to study how they arrange themselves and interact. For instance, simulations could reveal the formation of hydrogen-bonded dimers or larger aggregates. Understanding these interactions is key to predicting the material properties of the compound. Radial distribution functions (RDFs) are often calculated from MD trajectories to quantify the probability of finding a particular atom or group at a certain distance from another.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
QSAR and Structure-Activity Relationship (SAR) Modeling (Excluding Clinical Implications)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are computational techniques used to correlate the chemical structure of a compound with its physical, chemical, or biological activity. These models are instrumental in predicting the properties of new molecules without the need for empirical testing.
Derivation of Molecular Descriptors
The foundation of any QSAR/SAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a hypothetical analysis of this compound, a range of descriptors would be calculated from its optimized 3D structure. These are categorized based on their dimensionality:
0D Descriptors (Constitutional): These are the most basic descriptors, derived from the molecular formula. They include molecular weight, atom counts, and bond counts.
1D Descriptors (Topological): These describe the atomic connectivity within the molecule. Examples include topological indices like the Wiener and Randić indices, which quantify molecular branching and complexity.
2D Descriptors (Geometrical): These descriptors are derived from the 2D representation of the molecule and can include information about molecular shape and size.
3D Descriptors (Spatial): Calculated from the 3D coordinates of the atoms, these descriptors provide information on the molecule's volume, surface area, and shape in three-dimensional space.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges on atoms, and dipole moment.
A hypothetical set of calculated molecular descriptors for this compound is presented in the table below.
| Descriptor Category | Descriptor Name | Hypothetical Value | Description |
| 0D | Molecular Weight | 197.18 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| 0D | Atom Count | 25 | Total number of atoms in the molecule. |
| 1D | Wiener Index | 384 | A topological index based on the sum of chemical bonds between any pair of heavy atoms. |
| 2D | Polar Surface Area | 74.6 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen. |
| 3D | Molecular Volume | 175.3 ų | The volume occupied by the molecule in 3D space. |
| Quantum-Chemical | HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Quantum-Chemical | Dipole Moment | 3.5 D | A measure of the net molecular polarity. |
Predictive Models for Reactivity or Binding Affinity
Once a set of molecular descriptors is generated, statistical methods are employed to build a predictive model. This typically involves a dataset of compounds with known activities (e.g., reaction rates or binding affinities to a specific target). Since no such dataset is available for derivatives of this compound, the process is described here in general terms.
The goal is to find a mathematical equation that relates the descriptors (independent variables) to the activity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): This method creates a linear equation that best predicts the dependent variable from a set of independent variables.
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: More advanced methods like Random Forest, Support Vector Machines, and Neural Networks can capture complex, non-linear relationships between structure and activity.
A hypothetical QSAR model for the reactivity of a series of compounds related to this compound might take the following form:
Log(Reactivity) = 0.5 * (LUMO Energy) - 0.02 * (Molecular Volume) + 1.2 * (LogP) + Constant
This equation would suggest that lower LUMO energy, smaller molecular volume, and higher lipophilicity (LogP) are correlated with increased reactivity in this hypothetical series. The quality and predictive power of such a model are assessed using various statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
Computational Spectroscopy for Predicting Spectra and Aiding Assignments
Computational spectroscopy involves the use of quantum chemistry methods to predict the spectroscopic properties of a molecule. These predictions can be invaluable in interpreting experimental spectra and assigning specific spectral features to corresponding molecular vibrations or electronic transitions.
For this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: The calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculated frequencies correspond to specific vibrational modes, such as C=O stretching, C-H bending, and N-H stretching. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the predicted chemical shifts with the experimental NMR spectrum, each resonance can be assigned to a specific atom in the molecule, which is crucial for structure elucidation.
The table below provides a hypothetical comparison of calculated and experimental spectral data for this compound.
| Spectrum Type | Functional Group / Atom | Calculated Value | Hypothetical Experimental Value | Assignment |
| IR | C=O (Carboxylic Acid) | 1725 cm⁻¹ | 1710 cm⁻¹ | Stretching vibration of the carbonyl group. |
| IR | C-N (Pyrrole) | 1350 cm⁻¹ | 1340 cm⁻¹ | Stretching vibration of the carbon-nitrogen bond in the pyrrole ring. |
| ¹H NMR | CH (alpha to COOH) | 3.8 ppm | 3.75 ppm | Proton on the carbon adjacent to the carboxylic acid group. |
| ¹³C NMR | C=O (Carboxylic Acid) | 175 ppm | 174.2 ppm | Carbonyl carbon of the carboxylic acid group. |
| ¹³C NMR | C (Pyrrole, alpha) | 120 ppm | 119.5 ppm | Alpha-carbon atoms in the pyrrole ring. |
These computational tools provide a powerful means to understand the structural and electronic properties of molecules like this compound, even in the absence of extensive experimental data.
Role As a Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The structure of 3-pyrrol-1-ylpentanedioic acid is inherently suited for the generation of more elaborate heterocyclic frameworks. Both the pyrrole (B145914) and the dicarboxylic acid functionalities can participate in cyclization reactions to form fused or bridged ring systems.
The dicarboxylic acid groups of this compound can be chemically modified to facilitate intramolecular cyclization, leading to the formation of fused heterocyclic systems. For instance, conversion of the carboxylic acids to more reactive derivatives, such as acyl chlorides or esters, would enable intramolecular Friedel-Crafts acylation or similar reactions. This process could lead to the formation of a new ring fused to the pyrrole core. The pyrrole ring itself is susceptible to electrophilic substitution, typically at the C2 and C5 positions, which are adjacent to the nitrogen atom. nih.govnih.gov This reactivity can be harnessed to construct fused systems. For example, after converting the carboxylic acid groups to suitable functionalities, an intramolecular reaction could be directed towards one of the alpha-positions of the pyrrole ring, leading to the formation of a bicyclic structure. The synthesis of fused heterocyclic compounds is a significant area of research due to their prevalence in pharmacologically active molecules. acs.org
| Potential Fused System | Synthetic Strategy | Key Intermediates |
| Pyrrolo[1,2-a]azepine derivative | Intramolecular amidation followed by reduction and cyclization | Activated diacid (e.g., diacyl chloride), diamine |
| Fused lactone-pyrrole | Intramolecular esterification/lactonization | Diol derived from reduction of dicarboxylic acid |
| Indolizine-type core | Intramolecular cyclization involving the pyrrole nitrogen and a modified side chain | Functionalized pentanedioic acid chain |
This table represents theoretical pathways for the synthesis of fused heterocyclic systems starting from this compound, based on established organic chemistry principles.
Macrocyclic compounds often exhibit unique biological activities and are a focus of drug discovery. The bifunctional nature of this compound makes it an attractive component for the synthesis of macrocycles. The two carboxylic acid groups can be linked to a long-chain diamine or diol under high-dilution conditions to favor intramolecular cyclization, leading to the formation of a large ring that incorporates the pyrrole moiety. Such macrocycles could be designed to have specific conformations and binding properties. The synthesis of macrocycles often involves the stepwise coupling of multiple building blocks.
Scaffold for Natural Product Synthesis (Synthetic Strategy)
Pyrrole-containing natural products are widespread and exhibit a broad range of biological activities. While direct use of this compound in a completed total synthesis is not prominently documented, its structure represents a viable scaffold. A synthetic strategy could involve using the pentanedioic acid backbone to establish key stereocenters, followed by the formation of the pyrrole ring at a later stage, or using the pre-formed substituted pyrrole to build the rest of the natural product. The synthesis of complex natural products often relies on the use of chiral building blocks to control the stereochemistry of the final molecule.
| Natural Product Class | Potential Synthetic Utility of the Scaffold | Key Transformation |
| Pyrrolizidine Alkaloids | The pentanedioic acid chain could be elaborated to form the bicyclic core. | Reductive amination and intramolecular cyclization. |
| Lamellarin-type Alkaloids | The pyrrole core serves as a central unit for aryl-aryl coupling reactions. | Suzuki or Stille coupling of halogenated pyrrole derivatives. researchgate.net |
| Prodigiosin Analogs | The pyrrole unit can be a starting point for the assembly of the tripyrrolic system. | Stepwise coupling of pyrrole units. |
This table outlines hypothetical strategies for utilizing a this compound-like scaffold in the synthesis of various classes of natural products.
Intermediate in the Preparation of Functionalized Molecules
The presence of two distinct reactive sites—the carboxylic acid groups and the pyrrole ring—allows for the sequential or orthogonal functionalization of this compound to generate a library of novel molecules.
The carboxylic acid groups can be readily converted into a wide variety of other functional groups. For example, they can be transformed into esters, amides, alcohols, or amines. This allows for the introduction of a vast array of substituents, which can be used to modulate the physical, chemical, and biological properties of the resulting molecules. The pyrrole ring, being electron-rich, can undergo various electrophilic substitution reactions such as halogenation, nitration, and acylation, primarily at the 2- and 5-positions. nih.govnih.gov This provides another avenue for introducing chemical diversity.
Table of Potential Derivatizations:
| Reaction Type | Reagent | Functional Group Introduced |
|---|---|---|
| Esterification | Alcohol, Acid catalyst | Ester |
| Amidation | Amine, Coupling agent | Amide |
| Reduction | LiAlH₄ or BH₃ | Alcohol |
| Curtius Rearrangement | DPPA, heat | Amine |
| Pyrrole Halogenation | NBS, NCS, or I₂ | Bromo, Chloro, or Iodo group |
This table summarizes potential chemical transformations that can be performed on this compound to introduce diverse functional groups.
Modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in medicinal chemistry and materials science. This compound is an ideal candidate for such strategies. The two carboxylic acid groups can be differentially protected, allowing for the sequential coupling of different molecular fragments. For instance, one carboxylic acid could be coupled to a peptide fragment, and the other to a fluorescent tag. The pyrrole ring could also be pre-functionalized before being used in a modular assembly. This approach allows for the rapid generation of a library of related compounds with diverse functionalities. The development of modular approaches is crucial for the efficient discovery of new molecules with desired properties. acs.org
Applications in Supramolecular Chemistry and Materials Science Research
Design of Supramolecular Assemblies
The design of supramolecular assemblies relies on the principles of molecular recognition and self-assembly, where molecules spontaneously associate through non-covalent interactions.
The self-assembly of 3-pyrrol-1-ylpentanedioic acid in solution and at interfaces is guided by a combination of hydrogen bonding and other weak interactions. The two carboxylic acid groups can form robust hydrogen-bonded synthons, leading to the formation of linear chains or cyclic motifs. The pyrrole (B145914) ring can further stabilize these assemblies through π-π stacking interactions. The inherent properties of the molecule, such as its five rotatable bonds, allow for conformational flexibility, which can influence the final assembled architecture. researchgate.net
Hydrogen bonding is a primary driving force in the formation of supramolecular structures involving this compound. The molecule possesses two hydrogen bond donors (the carboxylic acid -OH groups) and four hydrogen bond acceptors (the carbonyl oxygens and the nitrogen of the pyrrole ring). researchgate.net This allows for the creation of intricate and stable three-dimensional networks. researchgate.net The specific patterns of hydrogen bonds can be influenced by factors such as solvent polarity and the presence of other interacting species. In the solid state, related pyrrole derivatives have been shown to form extensive hydrogen-bonded networks, creating chains and more complex three-dimensional arrangements.
The carboxylic acid functionalities of this compound make it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate bridging, chelating), leading to the formation of extended networks. While specific MOFs based solely on this compound are not extensively documented in publicly available research, the principles of MOF design using dicarboxylate linkers are well-established. The pyrrole nitrogen can also potentially act as a coordination site, although this is less common for N-substituted pyrroles. The combination of the coordinating carboxylates and the functional pyrrole ring offers possibilities for creating multifunctional MOFs with tunable properties, such as porosity and catalytic activity. The coordination chemistry of related pyrrole-based ligands with various metals has been explored, demonstrating the versatility of the pyrrole moiety in forming stable complexes. nih.govrsc.org
Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule or ion.
The structure of this compound, with its potential to form pre-organized cavities through self-assembly, suggests its utility in the recognition of ions and neutral molecules. The carboxylic acid groups can interact with cations through electrostatic interactions and with anions or neutral molecules through hydrogen bonding. The hydrophobic pocket formed by the pyrrole ring could also encapsulate small organic molecules. While detailed studies on the specific ion and molecule recognition properties of this compound are limited, the principles of host-guest chemistry with similar dicarboxylic acids and heterocyclic compounds are well-understood.
Research into Advanced Materials
Polymeric Materials with Pyrrole-Dicarboxylic Acid Units
A comprehensive search of scientific databases and research publications did not yield specific studies on the synthesis or characterization of polymeric materials derived directly from this compound. Research in the broader area of pyrrole-dicarboxylic acid polymers has often focused on other isomers, such as pyrrole-2,5-dicarboxylic acid, for creating novel polyesters with tunable properties. These studies explore how the incorporation of the N-substituted pyrrole moiety can influence the thermal and mechanical properties of the resulting polymers. However, direct extrapolation of these findings to polymers based on this compound is not scientifically rigorous without dedicated experimental data.
Table 1: Hypothetical Polymerization Data of this compound
| Polymer Type | Co-monomer | Polymerization Conditions | Resulting Polymer Properties |
| N/A | N/A | Not Documented | Not Documented |
This table is for illustrative purposes only, as no specific data for this compound was found.
Functionalized Surfaces and Coatings Research
There is no available research specifically detailing the use of this compound for the functionalization of surfaces or as a primary component in coatings. The general principles of surface chemistry suggest that the dicarboxylic acid functionality could allow for the attachment of this molecule to various substrates, potentially altering surface properties such as hydrophilicity, conductivity, or biocompatibility. Research on other organic molecules with carboxylic acid groups has demonstrated their utility in creating self-assembled monolayers or as adhesion promoters in coatings. However, without specific studies on this compound, any discussion of its performance in this context would be purely speculative.
Table 2: Hypothetical Surface Functionalization Parameters for this compound
| Substrate | Deposition Method | Resulting Surface Characteristics | Application |
| Not Documented | Not Documented | Not Documented | Not Documented |
This table is for illustrative purposes only, as no specific data for this compound was found.
Molecular Interaction Studies and Mechanistic Insights in Vitro
Biochemical Pathway Involvement (Mechanistic Studies)
Detailed mechanistic studies elucidating the specific biochemical pathways in which 3-pyrrol-1-ylpentanedioic acid is involved are not described in the available scientific literature.
Role in Enzymatic Reactions (In Vitro Characterization)
There is currently no specific information available from in vitro characterization studies defining the role of this compound in enzymatic reactions. Data regarding its potential as a substrate, inhibitor, or modulator of specific enzymes has not been reported.
Protein-Ligand Binding Mechanisms (Molecular Level)
Investigations at the molecular level to determine the binding mechanisms of this compound with specific protein targets have not been documented. Consequently, there is no information on the thermodynamic and kinetic parameters of its binding, nor on the specific amino acid residues involved in forming a stable complex.
Role in Model Systems for Biological Phenomena (e.g., Pigment Formation)
The role of this compound in model systems for biological phenomena, such as pigment formation, has not been characterized in the available literature.
Characterization of Reaction Products and Byproducts
As no specific reactions involving this compound in model systems have been described, there is no corresponding characterization of any resulting products or byproducts.
Elucidation of Reaction Pathways
The elucidation of specific reaction pathways for this compound within biological model systems is not available in current scientific documentation.
Investigation of Non-Covalent Interactions
While non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking are fundamental to the behavior of molecules in biological systems, specific studies detailing these interactions for this compound are not present in the researched literature. Computational and experimental data that would typically be used to analyze these interactions, such as that from X-ray crystallography or NMR spectroscopy, is not available for this compound.
Hydrogen Bonding Contributions
Hydrogen bonds are crucial to the molecular recognition and binding of this compound. The molecule possesses both hydrogen bond donors and acceptors, enabling it to form a network of these interactions.
The primary hydrogen bond donors are the hydrogen atom of the pyrrole (B145914) N-H group and the hydroxyl protons of the two carboxylic acid groups. The pyrrole N-H group can engage in N-H···O or N-H···N hydrogen bonds with suitable acceptor atoms on a binding partner. nih.govrsc.org Theoretical and spectroscopic studies on pyrrole derivatives have shown that the N-H group readily participates in hydrogen bonding, often leading to the formation of stable dimeric or polymeric structures in the solid state. researchgate.netacs.org For instance, studies on pyrrole-2-carboxylic acid have demonstrated the formation of cyclic dimers through N-H···O and O-H···O interactions. researchgate.net
The carboxylic acid groups are versatile in their hydrogen bonding capabilities. The hydroxyl (-OH) group can donate a proton to an acceptor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This dual nature allows dicarboxylic acids to form robust, often dimeric, hydrogen-bonded synthons. rsc.orgmdpi.com In the case of this compound, the two carboxylic acid moieties can interact with acceptor and donor groups on a receptor, potentially forming multiple hydrogen bonds simultaneously. This is a common feature in the interaction of dicarboxylic acids with biological targets, where the two carboxylates can bridge different parts of a binding site. nih.govacs.org
The pyrrole ring itself, although primarily involved in pi-stacking, can also act as a weak hydrogen bond acceptor, with the electron-rich π-system interacting with a hydrogen bond donor (N-H···π or C-H···π interaction). rsc.orgnih.gov
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Donor/Acceptor Group in this compound | Potential Interaction Partner | Type of Hydrogen Bond |
| Pyrrole N-H | Oxygen or Nitrogen atom | N-H···O or N-H···N |
| Carboxylic Acid -OH | Oxygen or Nitrogen atom | O-H···O or O-H···N |
| Carboxylic Acid C=O | N-H or O-H group | C=O···H-N or C=O···H-O |
| Pyrrole π-system | N-H or C-H group | N-H···π or C-H···π |
Pi-Stacking and Van der Waals Interactions
The aromatic pyrrole ring of this compound is a key contributor to its binding affinity through pi-stacking and van der Waals interactions.
Pi-Stacking Interactions:
Van der Waals Interactions:
Table 2: Contribution of Different Moieties to Non-covalent Interactions
| Molecular Moiety | Primary Interaction Type | Potential Interacting Partners |
| Pyrrole Ring | Pi-Stacking, N-H···π | Aromatic amino acid residues (Phe, Tyr, Trp, His) |
| Pentanedioic Acid Chain | Van der Waals, Hydrophobic | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |
| Carboxylic Acid Groups | Hydrogen Bonding | Polar amino acid residues, water |
Future Research Directions and Potential Academic Contributions
Exploration of Undiscovered Reactivity
The reactivity of 3-pyrrol-1-ylpentanedioic acid is primarily dictated by the pyrrole (B145914) ring and the two carboxylic acid groups. Future research should aim to uncover novel transformations and reaction pathways that leverage the interplay between these functional groups.
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. numberanalytics.com While reactions like nitration and halogenation are expected, the influence of the N-substituent, the pentanedioic acid chain, on the regioselectivity and reactivity of these substitutions warrants a detailed investigation. numberanalytics.com Furthermore, the development of selective C-H activation and functionalization strategies for the pyrrole ring would open up new avenues for creating complex derivatives. numberanalytics.com
The carboxylic acid groups can undergo standard transformations such as esterification, amidation, and reduction. However, their spatial arrangement offers opportunities for intramolecular cyclization reactions to form novel heterocyclic structures. The potential for these reactions to be controlled and directed by external stimuli is an area ripe for exploration.
| Potential Reaction Type | Functional Group Involved | Potential Outcome/Product | Research Focus |
| Electrophilic Aromatic Substitution | Pyrrole Ring | Regio-isomers of substituted pyrroles | Investigating the directing effects of the N-alkyl dicarboxylic acid substituent. |
| C-H Activation/Functionalization | Pyrrole Ring | Directly functionalized pyrrole derivatives | Development of novel catalytic systems for selective C-H bond functionalization. |
| Intramolecular Cyclization | Dicarboxylic Acid Groups | Novel bicyclic or macrocyclic lactones/lactams | Exploring conditions and catalysts to control ring size and stereochemistry. |
| Polymerization | Dicarboxylic Acid Groups | Polyesters, polyamides | Investigating condensation polymerization with various diols and diamines. |
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic strategies for N-substituted pyrroles often rely on the Paal-Knorr reaction, which can involve harsh conditions. acs.orgfao.org Future research should focus on developing more sustainable and efficient synthetic routes to this compound and its analogues.
One promising approach is the use of bio-based starting materials. For instance, the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources, offers a sustainable pathway to N-substituted pyrrole carboxylic acids. acs.orgfao.org Another avenue involves the use of 3,4-dihydroxyketones, accessible from glucose, as platform chemicals for producing N-substituted pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acids under mild aqueous conditions. tum.de Adapting these methods for the synthesis of this compound could significantly improve its green credentials.
The development of continuous-flow synthesis processes would also enhance sustainability by improving efficiency, safety, and scalability while minimizing waste.
| Synthetic Approach | Key Precursors | Sustainability Aspect | Research Goal |
| Bio-based Synthesis | 3-Hydroxy-2-pyrones, primary amines | Utilization of renewable feedstocks. acs.orgfao.org | To adapt the methodology for the specific synthesis of this compound. |
| Chemo-enzymatic Synthesis | Glucose-derived 3,4-dihydroxyketones | Mild reaction conditions in water. tum.de | To explore the enzymatic and chemical steps for the synthesis of the target molecule. |
| Continuous-Flow Synthesis | To be determined based on optimized batch chemistry | Improved efficiency, safety, and scalability. | To design and optimize a continuous-flow reactor for the synthesis of this compound. |
Advanced Theoretical Modeling for Predictive Capabilities
Computational chemistry and theoretical modeling can provide invaluable insights into the structure, properties, and reactivity of this compound, guiding experimental efforts. Future research should employ advanced theoretical methods to build predictive models.
Density Functional Theory (DFT) and other quantum chemical calculations can be used to predict the molecule's conformational preferences, electronic structure, and spectroscopic properties. nih.govmdpi.com Such studies can elucidate the influence of the pentanedioic acid chain on the aromaticity and reactivity of the pyrrole ring.
Molecular dynamics simulations can be employed to understand the behavior of the molecule in different solvent environments and its interactions with other molecules. This is particularly relevant for predicting its self-assembly behavior and its potential to form supramolecular structures. Theoretical modeling of the polymerization process can also help in predicting the properties of resulting polymers. tum.deuq.edu.au
| Modeling Technique | Predicted Properties | Potential Contribution |
| Density Functional Theory (DFT) | Electronic structure, conformational analysis, spectroscopic properties. nih.govmdpi.com | Understanding the fundamental properties and reactivity of the molecule. |
| Molecular Dynamics (MD) | Self-assembly behavior, intermolecular interactions. | Guiding the design of supramolecular structures and materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, transition states. | Elucidating reaction pathways and predicting product distributions. |
Integration into Multi-component Systems for Enhanced Functionality
Multicomponent reactions (MCRs) and multicomponent polymerizations (MCPs) offer efficient ways to construct complex molecules and polymers in a single step. bohrium.com The dicarboxylic acid functionality of this compound makes it an ideal candidate for incorporation into multicomponent systems to create novel materials with tailored properties.
Future research could explore the use of this compound as a monomer in MCPs with various diisocyanides, dialdehydes, and other reactive species. This could lead to the synthesis of novel, functional polymers such as poly(ester-amide)s or other complex architectures that are inaccessible through traditional polymerization methods. The pyrrole moiety within the polymer backbone could impart unique electronic, optical, or biological properties to the resulting materials.
| Multicomponent System | Potential Co-monomers | Resulting Material | Potential Functionality |
| Multicomponent Polymerization (MCP) | Diisocyanides, Dialdehydes | Functional Polyesters/Polyamides | Tunable electronic properties, stimuli-responsiveness. |
| One-pot Synthesis | Aldehydes, Amines, Isocyanides | Highly substituted pyrrole-containing polymers | Enhanced thermal stability, specific biological activity. |
New Frontiers in Supramolecular Design and Functional Materials
The ability of this compound to engage in hydrogen bonding and other non-covalent interactions makes it a versatile building block for the construction of supramolecular assemblies and functional materials.
The dicarboxylic acid groups can form robust hydrogen-bonded networks, leading to the formation of gels, liquid crystals, or porous crystalline materials. researchgate.net The pyrrole unit can participate in π-π stacking interactions, further directing the self-assembly process. mdpi.com The combination of these interactions could lead to the design of novel supramolecular polymers with interesting properties such as self-healing or stimuli-responsiveness.
Furthermore, N-substituted pyrrole-2,5-dicarboxylic acids have been identified as promising monomers for the production of bio-based polyesters, analogous to the widely used polyethylene (B3416737) terephthalate (B1205515) (PET). tum.deuq.edu.auresearchgate.net Investigating the polymerization of this compound with various diols could lead to a new class of sustainable polymers with tunable properties. Copolymers of pyrrole and its derivatives have also shown potential in the development of biosensors and other electronic devices. mdpi.com
| Material Type | Key Interactions | Potential Application |
| Supramolecular Gels/Liquid Crystals | Hydrogen bonding, π-π stacking | Smart materials, drug delivery systems. researchgate.net |
| Porous Organic Frameworks | Coordination bonds with metal ions | Gas storage, catalysis. |
| Bio-based Polyesters | Covalent bonds (ester linkages) | Sustainable plastics, fibers. tum.deuq.edu.auresearchgate.net |
| Conductive Copolymers | Covalent bonds (in copolymerization) | Biosensors, organic electronics. mdpi.com |
Q & A
Basic: What are the critical experimental parameters for optimizing the synthesis of 3-pyrrol-1-ylpentanedioic acid, and how can purity be ensured?
Methodological Answer:
- Reaction Conditions : Key parameters include temperature control (e.g., maintaining 0–5°C during coupling reactions to avoid side products), stoichiometric ratios of reactants (e.g., pyrrole derivatives and glutaric acid precursors), and solvent selection (polar aprotic solvents like DCM or ACN for improved solubility) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol. Purity validation requires HPLC (C18 column, 0.1% TFA in water/ACN mobile phase) and NMR (δ 6.5–7.2 ppm for pyrrole protons) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography : Use reverse-phase HPLC with UV detection at 254 nm; retention time compared to standards ensures structural confirmation .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Analysis : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation. Vary pH (4–9) to assess carboxylate anion participation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for competing pathways .
Advanced: How should researchers address contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized buffers (e.g., phosphate buffers at pH 2, 7, 12) with temperature control (±0.1°C). Monitor degradation via LC-MS and quantify half-life .
- Literature Comparison : Cross-reference with peer-reviewed studies to identify methodological disparities (e.g., ionic strength effects, oxygen exposure) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Store in sealed containers at 2–8°C, away from oxidizers .
Advanced: How can researchers design experiments to evaluate the compound’s potential as a ligand in metalloenzyme inhibition?
Methodological Answer:
- Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants with metal ions (e.g., Zn²⁺, Fe³⁺). Compare with EDTA controls .
- Enzymatic Activity : Monitor enzyme kinetics (e.g., urease) pre/post ligand addition via spectrophotometry (ΔA at 340 nm for ammonia release) .
Advanced: What computational approaches validate the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding poses with receptor crystal structures (PDB ID). Validate with MD simulations (NAMD, 100 ns trajectories) to assess stability .
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known active ligands using Schrödinger’s Phase .
Basic: How should degradation products of this compound be analyzed under accelerated storage conditions?
Methodological Answer:
- Stress Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze via LC-MS/MS (Q-TOF) to identify fragments (e.g., decarboxylation products) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Advanced: What strategies resolve gaps in literature regarding the compound’s solubility in non-aqueous solvents?
Methodological Answer:
- Ternary Phase Diagrams : Map solubility in DMSO/ethanol/water mixtures using shake-flask method with UV quantification (λmax ~260 nm) .
- Co-Solvency Studies : Test surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility .
Basic: What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
